CHIMYL STEARATE
Description
CHIMYL STEARATE (CAS No. 131932-18-8) is a glyceryl ether ester with the molecular formula C₃₇H₇₄O₄ and a molecular weight of 582.98 g/mol . Structurally, it consists of a 3-hexadecyloxy-2-hydroxypropyl backbone esterified with stearic acid (C₁₈:0 fatty acid). Its SMILES representation, CCCCCCCCCCCCCCCCCC(=O)OCC(O)COCCCCCCCCCCCCCCCC, highlights the long alkyl chains contributing to its hydrophobic character . Functionally, it is classified as an emulsifying agent in cosmetic formulations, facilitating the stabilization of oil-water mixtures .
Properties
CAS No. |
131932-18-8 |
|---|---|
Molecular Formula |
C11H8FNOS |
Synonyms |
CHIMYL STEARATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: CHIMYL ISOSTEARATE
CHIMYL ISOSTEARATE shares the same glyceryl ether backbone but is esterified with isostearic acid (a branched C₁₈ fatty acid). Key differences include:
| Property | CHIMYL STEARATE | CHIMYL ISOSTEARATE |
|---|---|---|
| Fatty Acid Chain | Straight-chain (stearic acid) | Branched-chain (isostearic acid) |
| Function | Emulsifying agent | Emollient |
| Hydrophobicity | Higher (linear chain) | Lower (branched chain) |
The branched structure of isostearate reduces crystallinity, enhancing spreadability and skin-feel, making it more suitable as an emollient . In contrast, this compound’s linear chain supports interfacial stabilization in emulsions .
Functional Analogues: Magnesium Stearate
Magnesium stearate (MgSt), a metallic soap of stearic acid, is widely used as a lubricant in pharmaceuticals. While both compounds contain stearate moieties, their applications diverge:
MgSt’s lubricity is highly dependent on its polymorphic forms and hydration states, whereas this compound’s efficacy as an emulsifier relies on its amphiphilic structure .
Stearate Esters in Cosmetics: Isocetyl Stearate
Isocetyl stearate (CAS 25339-09-7), a branched ester of stearic acid and isocetyl alcohol, serves as an emollient and solvent . Comparative properties:
| Property | This compound | Isocetyl Stearate |
|---|---|---|
| Molecular Weight | 582.98 g/mol | ~466 g/mol (estimated) |
| Melting Point | Not reported (likely >40°C) | 37°C (estimated) |
| Function | Emulsifier | Emollient, solvent |
Isocetyl stearate’s lower molecular weight and branched structure reduce viscosity, enhancing its role in lightweight formulations .
Research Findings and Regulatory Considerations
- Metabolism: this compound’s precursor, chimyl alcohol, is absorbed via lymphatic pathways in rats and metabolized into phospholipids .
Q & A
Q. What are the standard protocols for synthesizing Chimyl Stearate in a laboratory setting?
this compound is synthesized via esterification between chimyl alcohol (3-hexadecyloxy-1,2-propanediol) and stearic acid. A typical protocol involves:
- Reacting equimolar amounts of chimyl alcohol and stearic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions .
- Purification via column chromatography or recrystallization to remove unreacted reagents.
- Characterization using -NMR, FT-IR, and mass spectrometry to confirm structural integrity and purity (>95% by HPLC) .
- Yield optimization through control of reaction time, temperature, and catalyst concentration .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Key techniques include:
- -NMR : To confirm the presence of characteristic peaks (e.g., methylene groups in the stearate chain at δ 1.2–1.3 ppm, hydroxyl protons at δ 4.8–5.0 ppm) .
- FT-IR : To identify ester carbonyl stretching (~1740 cm) and hydroxyl bands (~3400 cm) .
- Mass Spectrometry (MS) : For molecular ion confirmation (expected m/z: 568.5 for CHO) .
Q. What role does this compound play as an emulsifier in experimental formulations?
As a nonionic emulsifier, this compound stabilizes oil-in-water emulsions by reducing interfacial tension. Key parameters include:
- Hydrophilic-lipophilic balance (HLB) estimation (~8–10) for compatibility with polar and nonpolar phases .
- Optimization of concentration (typically 1–5% w/w) to prevent phase separation in model systems .
Q. What are the critical parameters to monitor during the storage of this compound to ensure sample integrity?
- Temperature : Store at 2–8°C to prevent thermal degradation .
- Light Exposure : Use amber vials to avoid photo-oxidation of unsaturated bonds .
- Humidity : Desiccate to minimize hydrolysis of ester groups .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis while maintaining high purity?
Strategies include:
- Catalyst Screening : Replace traditional acids with enzymatic catalysts (e.g., lipases) for higher selectivity and reduced side reactions .
- Solvent Selection : Use nonpolar solvents (e.g., toluene) to shift equilibrium toward ester formation .
- In-line Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What methodologies are suitable for analyzing the degradation products of this compound under accelerated stability testing?
- HPLC-MS : To identify hydrolyzed products (e.g., stearic acid and chimyl alcohol) using reverse-phase C18 columns and electrospray ionization .
- Thermogravimetric Analysis (TGA) : To quantify mass loss due to thermal decomposition .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard storage conditions .
Q. What strategies are recommended for resolving discrepancies in thermal stability data of this compound across different studies?
- Standardize Protocols : Ensure consistent heating rates (e.g., 10°C/min) and sample preparation (e.g., particle size) during TGA/DSC analyses .
- Control Purity : Use HPLC to verify sample purity before testing, as impurities (e.g., free fatty acids) lower observed stability .
- Cross-Validate : Compare data with orthogonal techniques (e.g., isothermal calorimetry) .
Q. How can computational chemistry models predict the interaction of this compound with other amphiphilic compounds?
- Molecular Dynamics (MD) Simulations : Model self-assembly behavior in emulsions using force fields (e.g., CHARMM) to assess packing efficiency .
- Docking Studies : Predict binding affinities with proteins or lipid bilayers using software like AutoDock Vina .
- Quantitative Structure-Property Relationship (QSPR) : Correlate HLB values with molecular descriptors (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
